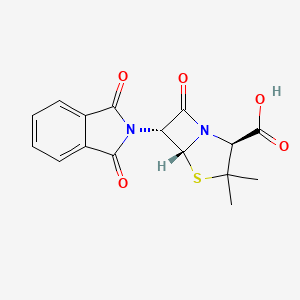
6-Phthalimidopenicillanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phthalimidopenicillanic acid is a derivative of penicillin, a well-known β-lactam antibiotic. This compound is characterized by the presence of a phthalimido group attached to the penicillanic acid nucleus. The phthalimido group provides enhanced stability to the β-lactam ring, making it a valuable intermediate in the synthesis of various penicillin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phthalimidopenicillanic acid typically involves the reaction of 6-aminopenicillanic acid with phthalic anhydride. This reaction is carried out under mild conditions to ensure the integrity of the β-lactam ring. The reaction can be represented as follows:
6-aminopenicillanic acid+phthalic anhydride→6-Phthalimidopenicillanic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-Phthalimidopenicillanic acid undergoes various chemical reactions, including:
Hydrazinolysis: This reaction involves the cleavage of the phthalimido group using hydrazine, leading to the formation of 6-aminopenicillanic acid.
Substitution Reactions: The phthalimido group can be substituted with other functional groups to create new penicillin derivatives.
Common Reagents and Conditions
Hydrazine: Used in hydrazinolysis to remove the phthalimido group.
Acid Chlorides and Anhydrides: Used in substitution reactions to introduce new functional groups.
Major Products Formed
6-Aminopenicillanic Acid: Formed by hydrazinolysis of this compound.
Various Penicillin Derivatives: Formed by substitution reactions.
Scientific Research Applications
6-Phthalimidopenicillanic acid is widely used in scientific research due to its stability and versatility. Some of its applications include:
Antibiotic Development: Used as an intermediate in the synthesis of new penicillin derivatives with improved antibacterial properties.
Biological Studies: Employed in studies investigating the mechanisms of β-lactam antibiotics.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The primary mechanism of action of 6-Phthalimidopenicillanic acid involves its conversion to 6-aminopenicillanic acid, which then acts as a precursor for various penicillin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
6-Aminopenicillanic Acid: The parent compound from which 6-Phthalimidopenicillanic acid is derived.
Phthalisoimido-penicillin Amide: Another derivative with similar stability but different reactivity.
Uniqueness
This compound is unique due to its enhanced stability provided by the phthalimido group. This stability allows it to undergo various chemical reactions that are otherwise impracticable with other penicillin derivatives .
Properties
CAS No. |
20425-27-8 |
|---|---|
Molecular Formula |
C16H14N2O5S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-(1,3-dioxoisoindol-2-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-16(2)10(15(22)23)18-13(21)9(14(18)24-16)17-11(19)7-5-3-4-6-8(7)12(17)20/h3-6,9-10,14H,1-2H3,(H,22,23)/t9-,10+,14-/m1/s1 |
InChI Key |
LNVKHOIUIPPOFH-ISTVAULSSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















